![molecular formula C27H32N4 B10822318 N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine](/img/structure/B10822318.png)
N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PCS1055 is a selective and competitive antagonist for the muscarinic M4 receptor. It has shown significant potential in pharmacological studies due to its high affinity and selectivity for the M4 receptor subtype. PCS1055 also acts as an inhibitor for acetylcholinesterase, making it a compound of interest in neurological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PCS1055 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of PCS1055.
Functionalization: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and amination.
Purification: The final compound is purified using techniques like chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of PCS1055 follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reactions: Using larger reactors and optimized conditions to increase the yield.
Automation: Employing automated systems for precise control of reaction conditions.
Quality control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
PCS1055 undergoes several types of chemical reactions, including:
Oxidation: PCS1055 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in PCS1055, altering its activity.
Substitution: Various substitution reactions can introduce different functional groups to the PCS1055 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of PCS1055 with modified functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
PCS1055 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions and the effects of structural modifications on activity.
Biology: Employed in studies to understand the role of muscarinic M4 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in neurological disorders, such as Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of new drugs targeting the muscarinic M4 receptor and acetylcholinesterase
Mechanism of Action
PCS1055 exerts its effects by selectively binding to the muscarinic M4 receptor, acting as a competitive antagonist. This binding inhibits the receptor’s normal function, which can modulate various neuronal signaling pathways. Additionally, PCS1055 inhibits acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic signaling .
Comparison with Similar Compounds
PCS1055 is compared with other muscarinic receptor antagonists such as atropine, tropicamide, and pirenzapine. While atropine is a pan-muscarinic antagonist, PCS1055 shows higher selectivity for the M4 receptor. Tropicamide and pirenzapine also target muscarinic receptors but with different selectivity profiles. PCS1055’s unique selectivity for the M4 receptor makes it a valuable tool for studying M4 receptor-specific functions and potential therapeutic applications .
List of Similar Compounds
- Atropine
- Tropicamide
- Pirenzapine
- PD102807
- AF-DX-384
Properties
Molecular Formula |
C27H32N4 |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine |
InChI |
InChI=1S/C27H32N4/c1-2-7-22(8-3-1)20-31-17-14-21(15-18-31)13-16-28-26-19-24-11-6-10-23-9-4-5-12-25(23)27(24)30-29-26/h1-5,7-9,12,19,21H,6,10-11,13-18,20H2,(H,28,29) |
InChI Key |
ATHZIFFSGSWIAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NCCC4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


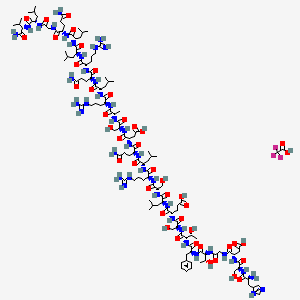
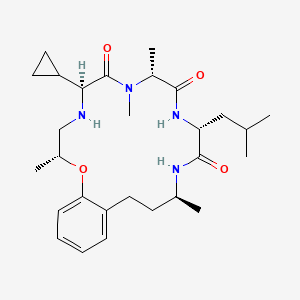
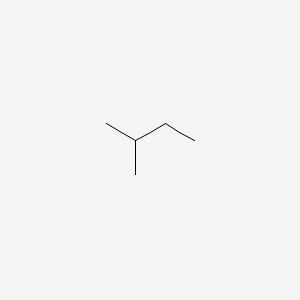
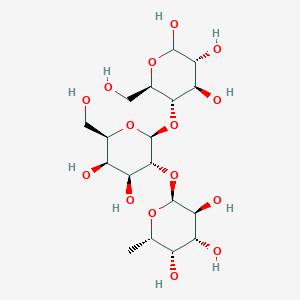
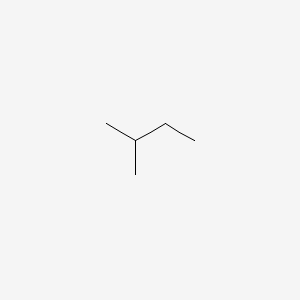
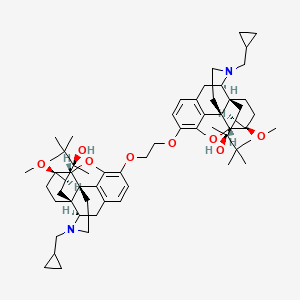
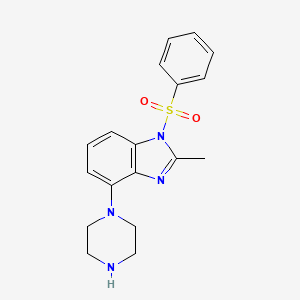

![[(1S,2S)-1-(2-chlorophenyl)-1-hydroxypropan-2-yl] carbamate](/img/structure/B10822289.png)
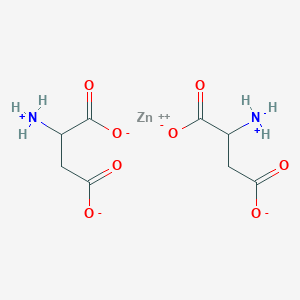


![2-Amino-3-{[2,3-bis(octadecanoyloxy)propoxy(hydroxy)phosphoryl]oxy}propanoic acid](/img/structure/B10822319.png)

